molecular formula C10H7ClO4 B2655493 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid CAS No. 951902-52-6

6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

Cat. No. B2655493
M. Wt: 226.61
InChI Key: DVIYHAUVAWYWJW-UHFFFAOYSA-N
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Description

“6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is a chemical compound . It is a derivative of aromatic carboxylic acid . It has acidic properties and can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .


Molecular Structure Analysis

The molecular formula of “6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid” is C10H7ClO4 . The average mass is 226.613 Da and the monoisotopic mass is 226.003281 Da .

Scientific Research Applications

Lanthanide-Organic Frameworks

Lanthanide-organic coordination polymeric networks, constructed using related organic acids under hydrothermal conditions, demonstrate the utility of these compounds in the development of novel materials. These materials have unique three-dimensional architectures, indicating potential applications in catalysis, molecular recognition, and as precursors for advanced functional materials (Liu et al., 2009).

Antitumor Agents

Isochromene derivatives have been explored for their antitumor properties. The synthesis of novel antitumor agents using palladium(II) catalysts showcases the therapeutic potential of isochromene compounds. This research avenue suggests that derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid could be investigated for their antitumor efficacy (Mondal et al., 2003).

Catalysis and Chemical Transformations

Research on carboxylic acids as Lewis bases indicates their role in catalytic processes, including the activation and transformation of molecules. This suggests potential applications of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in designing new catalytic systems for organic synthesis and industrial chemical processes (Mitu & Baird, 2006).

Organic Synthesis and Drug Development

The synthesis of isomeric carboxylic acids and their resolution into optical antipodes, as well as the establishment of their absolute configuration, is crucial in drug development. This research demonstrates the importance of structural and stereochemical considerations in the synthesis of bioactive compounds, potentially guiding the exploration of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid derivatives (Loiodice et al., 1995).

Electrochemical Studies

Electroreduction studies on mercury electrodes of chloropicolinic acid, a compound related to the chemical , offer insights into electrochemical behavior, reaction pathways, and the potential for developing electrochemical sensors or synthesis methods. This area of research could be applicable to derivatives of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, exploring their electrochemical properties for various applications (Corredor & Mellado, 2006).

properties

IUPAC Name

6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYHAUVAWYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

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